3-(2,6-Dibromopyridin-4-yl)propanoic acid
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Overview
Description
3-(2,6-Dibromopyridin-4-yl)propanoic acid is a chemical compound with the molecular formula C8H7Br2NO2 and a molecular weight of 308.96 g/mol . It is characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 2 and 6, and a propanoic acid group at position 4. This compound has garnered interest in scientific research due to its potential biological activity and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the bromination of 4-pyridylpropanoic acid using bromine in the presence of a suitable catalyst . The reaction conditions often involve maintaining a controlled temperature and using solvents such as acetic acid or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 3-(2,6-Dibromopyridin-4-yl)propanoic acid may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dibromopyridin-4-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or ketones.
Reduction Products: De-brominated derivatives or fully reduced pyridine rings.
Scientific Research Applications
3-(2,6-Dibromopyridin-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,6-Dibromopyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the propanoic acid group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromopyridine: A precursor in the synthesis of 3-(2,6-Dibromopyridin-4-yl)propanoic acid.
4-Bromopyridine: Another brominated pyridine derivative with different substitution patterns.
3-Bromopyridine: A similar compound with a single bromine atom at position 3.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine atoms and a propanoic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
3-(2,6-dibromopyridin-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c9-6-3-5(1-2-8(12)13)4-7(10)11-6/h3-4H,1-2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYDSBGKEBJBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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